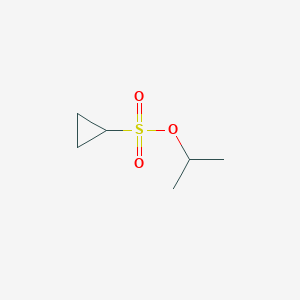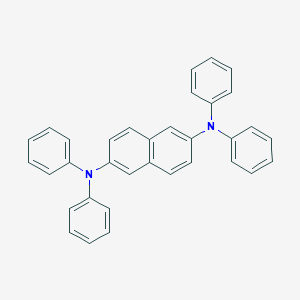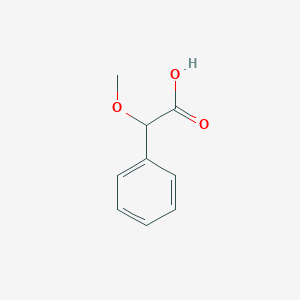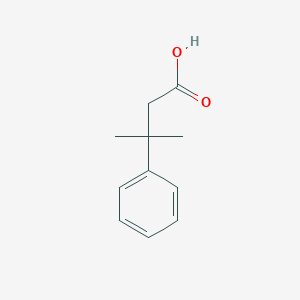![molecular formula C12H15NO3S B175523 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane CAS No. 13573-28-9](/img/structure/B175523.png)
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
Vue d'ensemble
Description
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a bicyclic amine that contains a spirocyclic ring system, making it a unique and valuable building block in various chemical syntheses.
Applications De Recherche Scientifique
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane is used as an intermediate in pharmaceutical and chemical synthesis. It is also employed in medicinal chemistry as a structural surrogate for morpholine in drug-like molecules . The compound’s unique spirocyclic structure makes it a valuable building block for developing new drug candidates and other biologically active molecules .
Méthodes De Préparation
The synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane typically involves a cyclization reaction under basic conditions with p-toluenesulfonamide. The process begins with tribromo-pentaerythritol, which undergoes a cyclization reaction with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through a deprotection step involving sonication with magnesium turnings in methanol . This method yields the desired compound with a stable and soluble product .
Analyse Des Réactions Chimiques
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include potassium hydroxide, ethanol, and oxalic acid . The major products formed from these reactions include oxalate salts and other derivatives that are useful in further chemical syntheses .
Mécanisme D'action
The mechanism of action of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into various biological receptors, potentially modulating their activity. This interaction can lead to therapeutic effects, making it a promising candidate for drug development .
Comparaison Avec Des Composés Similaires
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane can be compared with other similar compounds such as 2-oxa-6-azaspiro[3.3]heptane and 2,6-dioxaspiro[3.3]heptane . While these compounds share a similar spirocyclic structure, this compound is unique due to the presence of the tosyl group, which enhances its stability and solubility . This makes it a more versatile and valuable compound in various chemical and pharmaceutical applications .
Propriétés
IUPAC Name |
6-(4-methylphenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-10-2-4-11(5-3-10)17(14,15)13-6-12(7-13)8-16-9-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSLPPSXVDZQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632854 | |
| Record name | 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13573-28-9 | |
| Record name | 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)
![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)

![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)




![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)


